molecular formula C41H36N4O2 B8212078 (4S,4'S)-2,2'-(1,3-Di(quinolin-2-yl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole)

(4S,4'S)-2,2'-(1,3-Di(quinolin-2-yl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole)

Cat. No.: B8212078
M. Wt: 616.7 g/mol
InChI Key: CUXDQYBYYYESQB-ZPGRZCPFSA-N
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Description

(4S,4’S)-2,2’-(1,3-Di(quinolin-2-yl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) is a complex organic compound that features a unique structure combining quinoline and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S)-2,2’-(1,3-Di(quinolin-2-yl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: Starting from an appropriate aniline derivative, the quinoline ring is constructed through a Skraup synthesis or a Friedländer synthesis.

    Construction of the Oxazole Ring: The oxazole ring is formed via a cyclization reaction involving an α-hydroxy ketone and an amine.

    Coupling of the Quinoline and Oxazole Units: The quinoline and oxazole units are coupled through a series of condensation reactions, often involving the use of strong acids or bases as catalysts.

    Final Assembly: The final compound is assembled by linking the quinoline-oxazole units through a central propane-2,2-diyl bridge, typically using a Grignard reaction or a similar organometallic coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(4S,4’S)-2,2’-(1,3-Di(quinolin-2-yl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the quinoline or oxazole rings, leading to the formation of quinoline N-oxides or oxazole oxides.

    Reduction: Reduction reactions can target the quinoline or oxazole rings, potentially leading to the formation of dihydroquinoline or dihydrooxazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline ring may yield quinoline N-oxide, while reduction of the oxazole ring may produce dihydrooxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4S,4’S)-2,2’-(1,3-Di(quinolin-2-yl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes can be studied for their catalytic properties in organic reactions.

Biology

In biological research, this compound may be investigated for its potential as a fluorescent probe due to the presence of the quinoline moiety, which can exhibit strong fluorescence.

Medicine

In medicinal chemistry, the compound could be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry

In industry, (4S,4’S)-2,2’-(1,3-Di(quinolin-2-yl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) may find applications in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (4S,4’S)-2,2’-(1,3-Di(quinolin-2-yl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) depends on its specific application. For example, as a ligand in coordination chemistry, it can form stable complexes with metal ions, facilitating catalytic reactions. In biological systems, it may interact with specific proteins or enzymes, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (4S,4’S)-2,2’-(1,3-Di(quinolin-2-yl)propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole): Similar structure but with a methyl group instead of a benzyl group.

    (4S,4’S)-2,2’-(1,3-Di(quinolin-2-yl)propane-2,2-diyl)bis(4-ethyl-4,5-dihydrooxazole): Similar structure but with an ethyl group instead of a benzyl group.

Properties

IUPAC Name

(4S)-4-benzyl-2-[2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-di(quinolin-2-yl)propan-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H36N4O2/c1-3-11-29(12-4-1)23-35-27-46-39(44-35)41(25-33-21-19-31-15-7-9-17-37(31)42-33,26-34-22-20-32-16-8-10-18-38(32)43-34)40-45-36(28-47-40)24-30-13-5-2-6-14-30/h1-22,35-36H,23-28H2/t35-,36-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXDQYBYYYESQB-ZPGRZCPFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C(CC2=NC3=CC=CC=C3C=C2)(CC4=NC5=CC=CC=C5C=C4)C6=NC(CO6)CC7=CC=CC=C7)CC8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C(CC2=NC3=CC=CC=C3C=C2)(CC4=NC5=CC=CC=C5C=C4)C6=N[C@H](CO6)CC7=CC=CC=C7)CC8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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